Racemic Arimoclomol Maleate

Pharmacokinetics Drug Development HSP Co-inducers

In Niemann-Pick type C (NPC) drug R&D, ensuring analytical method accuracy and bridging preclinical data to the clinically validated citrate form demands a fully characterized racemic maleate impurity standard. Racemic Arimoclomol Maleate (CAS 289893-24-9) is the critical reference standard for HPLC/LC-MS method validation, degradation studies, and impurity profiling required for ANDA/DMF submissions. - Directly aligns preclinical findings with Miplyffa® (arimoclomol citrate) clinical data. - Supplied with full characterization data (COA, HPLC, MS) for regulatory-grade analytical validation. - In stock for immediate global shipping.

Molecular Formula C14H20ClN3O3. C4H4O4
Molecular Weight 313.79 116.07
CAS No. 289893-24-9
Cat. No. B602036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemic Arimoclomol Maleate
CAS289893-24-9
SynonymsN-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate
Molecular FormulaC14H20ClN3O3. C4H4O4
Molecular Weight313.79 116.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Racemic Arimoclomol Maleate (CAS 289893-24-9) for Proteostasis Research and NPC Drug Development


Racemic Arimoclomol Maleate is the maleate salt form of racemic (±)-arimoclomol, a hydroxylamine derivative and investigational small molecule that functions as a heat shock protein (HSP) co-inducer [1]. The compound, also referenced as BRX-220 maleate, is a synthetic intermediate and reference standard used in the development and quality control of the FDA-approved drug Miplyffa® (arimoclomol citrate), the first approved therapy for Niemann-Pick disease type C (NPC) in combination with miglustat [2]. As a racemic mixture, this specific CAS-numbered product is supplied as a fully characterized analytical standard with a molecular weight of 429.85 g/mol and is primarily intended for research use in understanding proteostasis mechanisms, validating analytical methods, or conducting preclinical studies [3].

Procurement Alert: Why Racemic Arimoclomol Maleate Cannot Be Replaced by Bimoclomol or Other Salts


While arimoclomol belongs to the hydroxylamine class of HSP co-inducers, including compounds like bimoclomol, BRX-345 (citrate salt), and BGP-15, direct substitution in a research or manufacturing context is not feasible due to critical physicochemical and biological differences [1]. The racemic maleate salt (CAS 289893-24-9) is a specific, fully characterized impurity standard essential for analytical validation, degradation studies, and bridging preclinical findings to the clinically validated citrate form (BRX-345) [2]. Critically, arimoclomol was rationally designed as a structural N-oxide analog of bimoclomol to overcome limitations in half-life and bioavailability, meaning that substitution with the predecessor bimoclomol introduces significant variance in pharmacokinetic exposure and target engagement [3]. Furthermore, BGP-15 possesses an entirely distinct molecular scaffold and an additional HDAC inhibitory mechanism not present in arimoclomol, precluding any direct interchangeability [4]. The evidence below quantifies these differences to support informed scientific selection.

Quantitative Differentiation Guide: Racemic Arimoclomol Maleate vs. Key Comparators


Extended Half-Life Compared to Bimoclomol

Arimoclomol demonstrates a significantly extended terminal half-life (t1/2) relative to its direct predecessor, bimoclomol. This differential property was a primary driver for the development of arimoclomol as a next-generation HSP co-inducer [1].

Pharmacokinetics Drug Development HSP Co-inducers

Reduced Plasma Protein Binding for Enhanced Biodistribution

Arimoclomol exhibits weaker binding to human serum proteins compared to bimoclomol, a critical factor affecting its volume of distribution and free fraction in systemic circulation [1].

Pharmacokinetics Bioavailability Protein Binding

Superior Clinical Efficacy in Niemann-Pick Disease Type C (NPC)

In a 12-month, double-blind, placebo-controlled Phase 2/3 clinical trial (NPC-002), arimoclomol treatment demonstrated a statistically significant and clinically meaningful reduction in disease progression compared to placebo, an outcome that has not been matched by other HSP co-inducers in this indication [1].

Clinical Trial Niemann-Pick Disease Efficacy

Stress-Selective Activity Minimizes Basal Off-Target Induction

Arimoclomol functions as a co-inducer of the heat shock response, meaning its chaperone-inducing activity is conditional upon the presence of cellular stress. In contrast to direct pharmacological stressors, this stress-selective mechanism prevents unnecessary HSP induction in healthy cells [1].

Pharmacodynamics Selectivity Cellular Stress

Validated Reference Standard for Analytical Method Development

Racemic Arimoclomol Maleate (CAS 289893-24-9) is supplied as a fully characterized impurity standard, with impurity profiles established in stability and forced degradation studies, including N-oxide derivatives and hydrolysis fragments, each with defined acceptance criteria [1]. This level of characterization is essential for pharmaceutical development, whereas uncharacterized or generic salts lack this defined impurity profile.

Analytical Chemistry Quality Control Reference Standard

Procurement-Ready Application Scenarios for Racemic Arimoclomol Maleate


Preclinical Modeling of Niemann-Pick Disease Type C (NPC) and Lysosomal Storage Disorders

This racemic maleate form serves as the foundational research tool for NPC studies. Its use ensures that preclinical data on efficacy, dosing, and mechanism of action is directly relevant to the clinically validated citrate salt (Miplyffa®). The NPC-002 trial data provides a robust clinical benchmark for validating disease models and testing combination therapies [1]. Substitution with bimoclomol or BGP-15 would introduce significant pharmacological variability and invalidate direct comparisons to the clinical candidate.

Analytical Method Development and Quality Control for Arimoclomol Citrate API and Drug Product

In pharmaceutical R&D and QC laboratories, this racemic maleate is an indispensable impurity standard. It is used to develop and validate HPLC, LC-MS, and other analytical methods to detect and quantify process-related impurities, degradation products, and to ensure the purity of the active pharmaceutical ingredient (API) during manufacturing [2]. The characterized impurity profile is a regulatory requirement for ANDA and DMF submissions, making this specific CAS-numbered standard a mandatory procurement item.

Investigating Proteostasis Mechanisms in Neurodegenerative Disease Models

The stress-selective HSP co-induction mechanism of arimoclomol [3] makes this compound an ideal chemical probe for dissecting the role of chaperone networks in models of ALS, Huntington's disease, and other proteinopathies. Researchers should select this racemic form to ensure their studies are aligned with the vast body of literature on arimoclomol's neuroprotective effects in SOD1 mutant mice and other models [4]. This alignment facilitates cross-study comparisons and enhances the translational relevance of the findings.

PK/PD Bridging Studies for Formulation Development

When developing novel formulations or prodrugs of arimoclomol, this racemic maleate salt serves as a comparator and reference standard. Its known physicochemical properties and the established PK/PD relationship from clinical trials allow for quantitative comparisons of bioavailability, exposure, and target engagement [5]. This is crucial for demonstrating bioequivalence or superiority of a new formulation, a key step in regulatory submissions.

Technical Documentation Hub

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